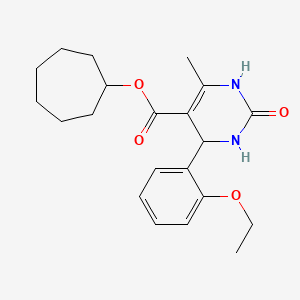![molecular formula C22H32N2O B4932897 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine, also known as B-Furylpiperazine, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that contains a furan ring and a benzyl group. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine's mechanism of action is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to have a high affinity for dopamine receptors, which may explain its potential as an antipsychotic drug.
Biochemical and Physiological Effects:
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may explain its potential as an anticancer drug. It has also been shown to decrease the release of certain neurotransmitters in the brain, which may explain its potential as an antipsychotic drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine in lab experiments is its ability to exhibit significant activity against various cancer cell lines. It also has potential as an antipsychotic drug due to its ability to bind to dopamine receptors. However, one of the limitations of using 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine in lab experiments is its low solubility in water, which may limit its bioavailability.
Orientations Futures
There are several potential future directions for the study of 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine. One potential direction is its further study as an anticancer drug. It may also be studied for its potential as an antipsychotic drug. Additionally, further research may be conducted to fully understand its mechanism of action and to improve its solubility in water for better bioavailability.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine can be achieved using different methods. One of the most common methods involves the reaction of 1-benzylpiperazine with 1,3-dimethyl-3-(5-methyl-2-furyl)prop-2-en-1-one in the presence of a catalyst such as sodium methoxide. This reaction leads to the formation of 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine with a yield of around 50-60%.
Applications De Recherche Scientifique
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine has been studied for its potential applications in different fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine has been shown to exhibit significant activity against various cancer cell lines. It has also been studied for its potential as an antipsychotic drug due to its ability to bind to dopamine receptors.
Propriétés
IUPAC Name |
1-benzyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-18(16-22(3,4)21-11-10-19(2)25-21)24-14-12-23(13-15-24)17-20-8-6-5-7-9-20/h5-11,18H,12-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHBINBFDIKIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)
methyl]amine](/img/structure/B4932858.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)



